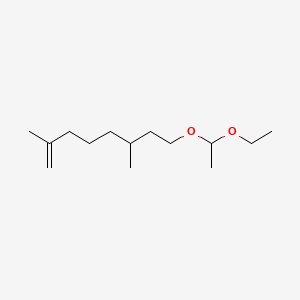
8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene is an organic compound with the molecular formula C14H28O2 It is a derivative of octene, featuring an ethoxyethoxy group and two methyl groups attached to the octene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene can be achieved through several methods. One common approach involves the reaction of 2,6-dimethyloct-1-ene with ethyl vinyl ether in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction proceeds via an electrophilic addition mechanism, where the ethoxyethoxy group is introduced to the octene backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and product purity.
Chemical Reactions Analysis
Types of Reactions
8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of alcohols or ketones
Reduction: Formation of saturated hydrocarbons
Substitution: Formation of new functionalized derivatives
Scientific Research Applications
8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reaction conditions and reagents used. In biological systems, its interactions with molecular targets and pathways are determined by its structural features and functional groups.
Comparison with Similar Compounds
Similar Compounds
1-(1-Ethoxyethoxy)butane: Similar in structure but with a shorter carbon chain.
2-(1-Ethoxyethoxy)phenol: Contains an aromatic ring instead of an aliphatic chain.
1-Ethenyl-4-(1-ethoxyethoxy)benzene: Features a vinyl group and an aromatic ring.
Uniqueness
8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene is unique due to its specific combination of an ethoxyethoxy group and two methyl groups on an octene backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
99948-87-5 |
|---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
8-(1-ethoxyethoxy)-2,6-dimethyloct-1-ene |
InChI |
InChI=1S/C14H28O2/c1-6-15-14(5)16-11-10-13(4)9-7-8-12(2)3/h13-14H,2,6-11H2,1,3-5H3 |
InChI Key |
YKUFXXRBFCCEKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCCC(C)CCCC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















